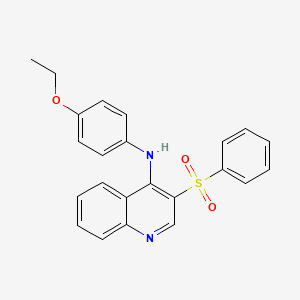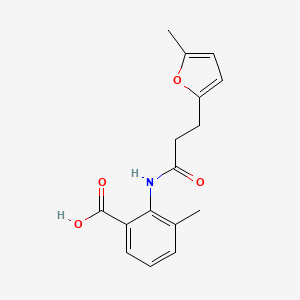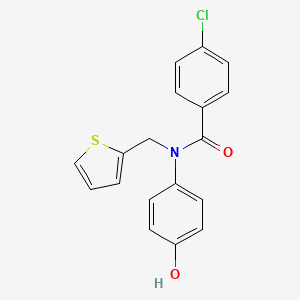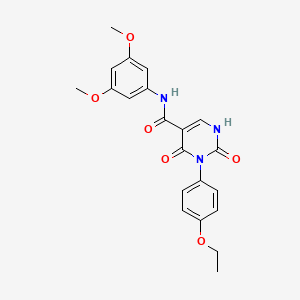![molecular formula C18H19NO4S B2378816 2-(2-ethoxy-4-formylphenoxy)-N-[3-(methylsulfanyl)phenyl]acetamide CAS No. 591723-60-3](/img/structure/B2378816.png)
2-(2-ethoxy-4-formylphenoxy)-N-[3-(methylsulfanyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It might also include the type of compound it is (for example, whether it’s an organic or inorganic compound).
Synthesis Analysis
Synthesis analysis involves studying how the compound can be synthesized from other substances. This often involves multiple steps, each with its own reactants, products, and conditions.Molecular Structure Analysis
Molecular structure analysis involves determining the 3D structure of the molecule. Techniques used might include X-ray crystallography, NMR spectroscopy, and computational chemistry methods.Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound can undergo. This might involve predicting possible reactions based on the compound’s structure, or it might involve carrying out reactions in a lab and observing the results.Physical And Chemical Properties Analysis
This involves measuring properties like the compound’s melting point, boiling point, solubility, and reactivity.科学的研究の応用
Synthesis and Structure
- 2-(2-ethoxy-4-formylphenoxy)-N-[3-(methylsulfanyl)phenyl]acetamide and similar compounds have been synthesized and studied for their conformational properties using dipole moment method and quantum chemical calculations. Such studies help in understanding the molecular structures and behavior of these compounds (Ishmaeva et al., 2015).
Medicinal Chemistry and Drug Synthesis
- This compound and its derivatives have potential applications in medicinal chemistry. For instance, derivatives bearing the N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide moiety have been synthesized and investigated for their potential in producing new therapeutic agents (Arafat et al., 2022).
Agricultural Applications
- Chloroacetamide herbicides, which are structurally related to 2-(2-ethoxy-4-formylphenoxy)-N-[3-(methylsulfanyl)phenyl]acetamide, have been extensively studied. Their metabolism in human and rat liver microsomes has been investigated, providing insights into their biotransformation and potential environmental impact (Coleman et al., 2000).
Biochemical Research
- Studies on N-(2-Hydroxyphenyl)acetamide, which shares a similar structural motif, have been conducted to explore chemoselective monoacetylation processes. Such research is crucial for understanding and developing antimalarial drugs (Magadum & Yadav, 2018).
Anticancer, Anti-Inflammatory, and Analgesic Research
- Derivatives of 2-(substituted phenoxy) acetamide have been synthesized and evaluated for their potential as anticancer, anti-inflammatory, and analgesic agents. These studies contribute to the development of new therapeutic agents in these areas (Rani et al., 2014).
Antimicrobial Research
- The synthesis of thiazoles and fused derivatives with antimicrobial activities, which involve 2-ethoxy carbonyl methylene thiazol-4-one, a compound related to 2-(2-ethoxy-4-formylphenoxy)-N-[3-(methylsulfanyl)phenyl]acetamide, demonstrates the potential of these compounds in developing new antimicrobial agents (Wardkhan et al., 2008).
Safety And Hazards
Safety and hazard analysis involves studying any risks associated with the compound, such as toxicity, flammability, or environmental impact.
将来の方向性
Future directions might involve suggesting further studies that could be done to learn more about the compound. This could include suggesting new reactions to try, new methods to synthesize the compound, or new applications for the compound in areas like medicine or materials science.
Please note that these are general steps and might not all apply to every compound. The specific steps taken would depend on the nature of the compound and the goals of the research. If you have any more questions or need further clarification, feel free to ask!
特性
IUPAC Name |
2-(2-ethoxy-4-formylphenoxy)-N-(3-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c1-3-22-17-9-13(11-20)7-8-16(17)23-12-18(21)19-14-5-4-6-15(10-14)24-2/h4-11H,3,12H2,1-2H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NESMXUIBXZTVOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC(=CC=C2)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-ethoxy-4-formylphenoxy)-N-[3-(methylsulfanyl)phenyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-ethoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2378734.png)
![ethyl 3-cyano-2-(2-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2378737.png)
![[3-(Dimethylamino)phenyl]-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2378740.png)


![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide](/img/structure/B2378745.png)
![2-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-3-oxo-N-(m-tolyl)-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2378746.png)

![4-methoxy-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2378750.png)
![N-[1-(2-Chloropropanoyl)piperidin-4-yl]-N-(2,2,2-trifluoroethyl)methanesulfonamide](/img/structure/B2378751.png)
![5-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2378752.png)
![N-(2-methoxyethyl)-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2378755.png)
